2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}pyridine
Beschreibung
This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 3 and a pyrrolidin-3-yl-pyridine moiety at position 4. Its IUPAC name is confirmed by multiple synonyms, including 6-(1-pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and 1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine . It is cataloged under CAS numbers (e.g., MFCD01315944) and supplier codes (e.g., STL240491, AKOS001325099), indicating its commercial availability for research .
The compound serves as a key intermediate in synthesizing bioactive molecules. For example, it was used to prepare N-phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) via visible-light-mediated C(sp³)–C(sp³) coupling, albeit with moderate yield (44%) . Its trifluoromethyl group enhances metabolic stability and binding affinity, making it a candidate for medicinal chemistry applications.
Eigenschaften
IUPAC Name |
6-(3-pyridin-2-ylpyrrolidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6/c16-15(17,18)14-21-20-12-4-5-13(22-24(12)14)23-8-6-10(9-23)11-3-1-2-7-19-11/h1-5,7,10H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOAJUHSEMIGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}pyridine is part of a class of heterocyclic compounds that have garnered attention for their biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Trifluoromethyl group : Enhances lipophilicity and may improve biological activity.
- Triazolo and pyridazine rings : Known for their roles in various pharmacological activities.
- Pyrrolidine moiety : Contributes to the overall stability and reactivity of the compound.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antibacterial properties. For instance, compounds similar to 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}pyridine have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 μg/mL |
| 2e | Escherichia coli | 16 μg/mL |
These results indicate that certain structural modifications can enhance antibacterial efficacy, making them comparable to established antibiotics like ampicillin .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that triazolo derivatives can inhibit key signaling pathways involved in cancer proliferation. For example:
- In vitro studies demonstrated that similar compounds inhibited growth in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | HeLa | 1.28 ± 0.25 |
The mechanism of action involves the inhibition of c-Met signaling pathways, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituents at the R2 position significantly affect antibacterial activity; longer alkyl chains enhance lipophilicity and cellular permeability.
- Electron-donating groups on phenyl-substituted compounds improve antibacterial effects by facilitating π-π stacking interactions with target proteins .
Case Study 1: Antibacterial Evaluation
A study synthesized a series of triazolo derivatives and evaluated their antibacterial activity using the microbroth dilution method. The compound with a trifluoromethyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to its non-fluorinated analogs.
Case Study 2: Anticancer Mechanism
Another investigation into the anticancer properties highlighted the ability of specific triazolo derivatives to induce apoptosis in A549 cells through G0/G1 phase arrest, confirming their potential as therapeutic agents against lung cancer .
Vergleich Mit ähnlichen Verbindungen
Impact of Substituents on Activity and Physicochemical Properties
- Trifluoromethyl vs. Methyl Groups : The target compound’s trifluoromethyl group at position 3 enhances electronegativity and lipophilicity compared to methyl-substituted analogues (e.g., compounds 7 and 8). This may improve membrane permeability but reduce aqueous solubility .
- Pyrrolidine vs. Piperidine Rings : The pyrrolidine ring in the target compound offers conformational rigidity, whereas piperidine derivatives (e.g., AZD5153) provide flexibility for binding to deeper hydrophobic pockets in bromodomains .
- Aromatic vs. Aliphatic Side Chains : The pyridine group in the target compound contrasts with indole-containing analogues (e.g., compound 6). Indole derivatives exhibit stronger π-π stacking interactions with BRD4’s acetyl-lysine binding site, enhancing inhibitory activity .
Key Research Findings
BRD4 Inhibition
- Compound 6 (STK651245) , with a trifluoromethyl and indole-ethylamine group, shows IC₅₀ values <100 nM for BRD4 inhibition, outperforming methyl-substituted analogues .
- AZD5153 demonstrates picomolar binding affinity (Kd = 0.6 nM) due to its dual bromodomain engagement, highlighting the advantage of extended side chains .
Solubility and Bioavailability
- Urea derivatives (e.g., compounds 4 and 5) exhibit improved kinetic solubility (>100 µM) compared to the target compound, likely due to hydrogen-bonding capabilities .
- The target compound’s logP (predicted ~3.5) suggests moderate lipophilicity, which may limit aqueous solubility but enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
